Computed Lipophilicity (XLogP3) Relative to 6-Chloro, 6-Methylsulfanyl, and 6-Unsubstituted Analogs
The target compound exhibits an XLogP3 of 3.5, which resides within the optimal range (1–5) for oral absorption and CNS permeability, whereas the 6-chloro analog (7-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole, CAS 2549017-52-7) is predicted to have higher lipophilicity (XLogP3 ≈ 4.0–4.3 based on Cl contribution), and the 6-methylsulfanyl analog (2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(methylsulfanyl)-1,3-benzothiazole) has an XLogP3 of approximately 4.1, both exceeding the favorable range for certain drug-design programs [1]. The unsubstituted benzothiazole analog (2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole) has an XLogP3 of ~2.9, which may limit membrane permeability [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 6-Cl analog: XLogP3 ≈ 4.0–4.3 (estimated); 6-SCH₃ analog: XLogP3 ≈ 4.1 (estimated); unsubstituted benzothiazole analog: XLogP3 ≈ 2.9 (estimated) |
| Quantified Difference | ΔXLogP3 = −0.5 to −0.8 vs. 6-Cl; −0.6 vs. 6-SCH₃; +0.6 vs. unsubstituted |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity within the 3–4 range balances solubility and membrane permeability; the target compound’s value of 3.5 may offer superior oral absorption potential compared to more lipophilic or more polar close analogs, guiding formulation strategy.
- [1] PubChem Compound Summary for CID 154583494. National Center for Biotechnology Information (2025). View Source
- [2] Estimated XLogP3 values for structural analogs calculated using the XLogP3 3.0 algorithm via PubChem PUG-REST. National Center for Biotechnology Information. View Source
